2-[{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
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Overview
Description
2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methoxyphenyl group: This step often involves nucleophilic substitution reactions using methoxyphenyl derivatives.
Attachment of the phenyl group: This can be done through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Functionalization with the amino and hydroxyl groups: These groups can be introduced through various substitution and addition reactions, often using reagents like amines and alcohols.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: Known for its anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied as CDK2 inhibitors with potential anticancer activity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Evaluated for their antiproliferative activity against cancer cell lines.
The uniqueness of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
InChI |
InChI=1S/C21H22N6O2/c1-26(11-12-28)21-24-19(23-15-7-6-10-17(13-15)29-2)18-14-22-27(20(18)25-21)16-8-4-3-5-9-16/h3-10,13-14,28H,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
TUDFWDDFCPKKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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